N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

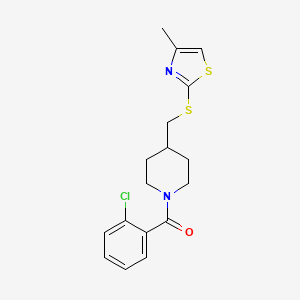

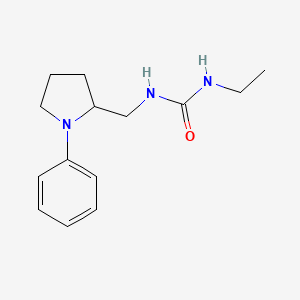

“N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxalamide group, and a thiophene ring. The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the piperidine ring, and the thiophene ring. Each of these functional groups can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Copper-Catalyzed Coupling Reactions

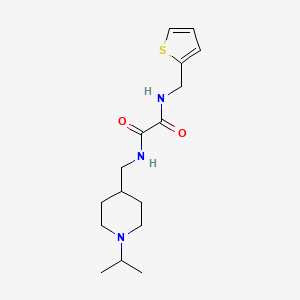

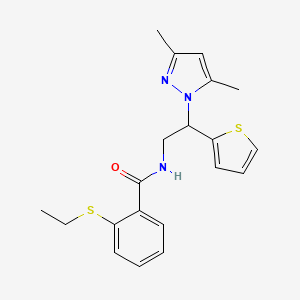

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in copper-catalyzed coupling reactions. A study highlights the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This system allows for the coupling of (hetero)aryl chlorides and amides, including aromatic and aliphatic primary amides, yielding good to excellent results. This catalytic system also facilitates the arylation of lactams and oxazolidinones, showcasing its versatility in organic synthesis (De, Yin, & Ma, 2017).

Polymerization of N,N-Dialkylacrylamides

The compound has implications in the polymerization processes of N,N-dialkylacrylamides. Research demonstrates its role in the polymerization with 1,1-bis[(4‘-trimethylsilyl)phenyl]-3-methylpentyllithium and 1,1-bis[(4‘-trimethylsilyl)phenyl]-3,3-diphenylpropylpotassium. This process yields polymers with broad molecular weight distributions, which can be narrowed by adding Et2Zn. The resulting poly(N,N-dialkylacrylamides) exhibit variations in isotacticity, demonstrating the compound's contribution to the nuanced control of polymer properties (Kobayashi et al., 1999).

Synthesis of Di- and Mono-Oxalamides

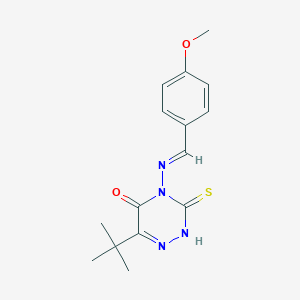

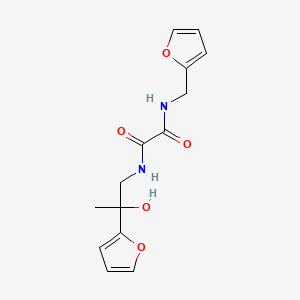

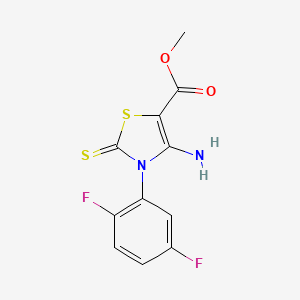

Another study discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, offering a simplified, high-yielding pathway to anthranilic acid derivatives and oxalamides. This opens up new possibilities for the synthesis of complex organic molecules (Mamedov et al., 2016).

Propiedades

IUPAC Name |

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-12(2)19-7-5-13(6-8-19)10-17-15(20)16(21)18-11-14-4-3-9-22-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOVPSRMTKAOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)

![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)

![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2557814.png)

![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)